Calcium phytate

Description

Properties

CAS No. |

76466-13-2 |

|---|---|

Molecular Formula |

C6H6Ca5MgO24P6 |

Molecular Weight |

872.6 g/mol |

IUPAC Name |

pentacalcium;magnesium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H18O24P6.5Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

InChI Key |

HYZKUQIQEQQXOQ-UHFFFAOYSA-B |

SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Color/Form |

Free flowing white powder |

physical_description |

White solid; [Hawley] White powder; [MSDSonline] |

solubility |

Slightyl sol in water |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Calcium Phytate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phytate, the hexacalcium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound predominantly found in plant tissues, such as seeds and bran, where it serves as the primary storage form of phosphorus.[1][2] Its structure, characterized by a myo-inositol ring with six phosphate groups, grants it powerful chelating properties, particularly for divalent and trivalent cations.[1][3][4] This ability to bind metal ions, including calcium, iron, and zinc, defines its biological role as an "anti-nutrient" by affecting mineral bioavailability.[5][6][7] However, these same properties make it a compound of significant interest in pharmaceutical and materials science for applications ranging from a source of calcium and phytic acid in drug formulations to a neuroprotective agent and a component in the synthesis of calcium phosphates.[3][8][9] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to calcium phytate.

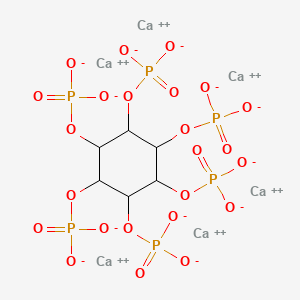

Chemical Structure and Synthesis

Calcium phytate is the fully saturated calcium salt of phytic acid. The core structure is a myo-inositol ring where each of the six hydroxyl groups is esterified with a phosphate group.[3] In the fully ionized state, the twelve acidic protons of the phosphate groups are replaced by six divalent calcium ions, leading to a stable, complex structure.[3]

The synthesis of calcium phytate is typically achieved through a straightforward precipitation reaction. The general process involves reacting an aqueous solution of phytic acid with a calcium source, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[3] The addition of the calcium salt to the phytic acid solution under controlled pH results in the formation of insoluble calcium phytate, which precipitates out of the solution.[3]

Physicochemical Properties

Calcium phytate is a white to off-white, free-flowing powder.[3][9] Its properties are heavily influenced by its strong ionic interactions and complex structure. The compound's stability and solubility are highly dependent on environmental factors, particularly pH.

Data Summary

The quantitative properties of calcium phytate are summarized in the table below.

| Property | Value | References |

| IUPAC Name | hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | [3][10] |

| Molecular Formula | C₆H₆Ca₆O₂₄P₆ | [3][11][12] |

| Molecular Weight | ~888.41 g/mol | [3][11][12] |

| Appearance | White to almost white powder | [3][9] |

| Solubility in Water | Insoluble / Slightly soluble | [9][13][14] |

| Solubility in Acid | Soluble in dilute strong acids (e.g., HCl) | [13][15] |

| pH-Dependent Solubility | Highly soluble below pH 4; solubility decreases as pH increases | [3] |

| Thermal Stability | Stable up to 150°C; decomposition occurs above this temperature | [3] |

| CAS Number | 7776-28-5 / 3615-82-5 | [2][3] |

Experimental Protocols: Methodological Principles

The characterization of calcium phytate involves a suite of analytical techniques to confirm its structure, purity, and thermal properties. While specific protocols are application-dependent, the following sections outline the general methodologies for key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm the metal-phytate complex structure.

Methodological Principles: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The phosphate (P-O), P=O, and C-O-P groups in calcium phytate have characteristic absorption bands. The spectra of metal phytates can be distinguished from phytic acid and from other metal orthophosphates.[16] For instance, the region between 900 and 1200 cm⁻¹ is characteristic, with light divalent metals like calcium showing a sharp band and a broad band.[16]

General Procedure:

-

Sample Preparation: A small amount of dry calcium phytate powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks corresponding to the phosphate and inositol moieties, confirming the structure of the calcium-phytate complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the phytic acid backbone. Due to the complexity of the solid-state material, NMR is most often performed on phytic acid derived from the salt.

Methodological Principles: ³¹P NMR is particularly useful for analyzing phytate and its hydrolysis products. The six phosphate groups in the phytic acid molecule are chemically distinct in the common myo-inositol conformation (one axial, five equatorial phosphates), leading to a characteristic pattern of signals in the ³¹P NMR spectrum.[17][18] ¹H and ¹³C NMR can be used to analyze the inositol ring protons and carbons, respectively.[17]

General Procedure (for ³¹P NMR):

-

Sample Preparation: Calcium phytate is first dissolved in an acidic solution (e.g., DCl in D₂O) to generate the soluble phytic acid form. A suitable concentration is prepared in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For ³¹P NMR, a broadband probe is used, operating at the appropriate frequency.[19]

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ³¹P spectrum are analyzed to confirm the hexakisphosphate structure and identify any hydrolysis products (e.g., inositol pentaphosphates).[18]

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of calcium phytate.

Methodological Principles:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine dehydration and decomposition temperatures.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) transitions.[20]

General Procedure:

-

Sample Preparation: A small, accurately weighed amount of calcium phytate powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., alumina or platinum).

-

Data Acquisition: The crucible is placed in the TGA or DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed.[20] For calcium phytate, initial mass loss corresponds to dehydration, followed by decomposition of the organic moiety at higher temperatures, ultimately yielding calcium phosphate residues.[20][21]

References

- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 3615-82-5,Calcium phytate | lookchem [lookchem.com]

- 3. smolecule.com [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytic acid accumulation in plants: Biosynthesis pathway regulation and role in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Calcium Phytate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound Calcium phytate (FDB009061) - FooDB [foodb.ca]

- 11. GSRS [precision.fda.gov]

- 12. Calcium phytate | 7776-28-5 | FC168626 | Biosynth [biosynth.com]

- 13. chembk.com [chembk.com]

- 14. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]

- 15. Calcium phytate | OIV [oiv.int]

- 16. Preparation and FT-IR characterization of metal phytate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Composition and structure of phytic acid derivatives from rice bran :: BioResources [bioresources.cnr.ncsu.edu]

- 18. orgprints.org [orgprints.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis and Characterization of Calcium Phytate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of calcium phytate nanoparticles. These nanoparticles, composed of biocompatible phytic acid and calcium, are gaining attention in the biomedical and pharmaceutical fields for their potential as delivery vehicles for therapeutic agents. Their inherent biodegradability and the pH-sensitive nature of calcium salts make them a promising platform for controlled drug release.[1][2][3]

Synthesis Methodology: Anion-Exchange from Calcium Phosphate Nuclei

The direct precipitation of calcium phytate by mixing calcium and phytate salts typically results in the formation of an insoluble bulk material rather than a stable colloidal dispersion.[4] A more effective and controlled method involves using pre-formed calcium phosphate nanoparticles as nuclei or templates. In this process, phosphate anions on the surface of the calcium phosphate nanoparticles are exchanged for phytate anions.[2][4] This surface modification imparts a strong negative charge, leading to electrostatic repulsion that prevents agglomeration and stabilizes the nanoparticle dispersion.[4][5]

The molar ratio of calcium to phytate is a critical parameter for achieving a stable colloid; a ratio between 2.5:1 and 1.25:1 has been shown to yield the best results.[2] Ratios outside this range can lead to either nanoparticle agglomeration or dissolution due to the formation of water-soluble complexes.[2]

Experimental Protocol: Nanoparticle Synthesis

This protocol details the synthesis of calcium phytate nanoparticles via the anion-exchange method, adapted from established literature.[4][5]

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Dodecasodium phytate (Na₁₂C₆H₆O₂₄P₆)

-

Ultrapure water

-

Absolute ethanol

Procedure:

-

Preparation of Calcium Phosphate (CaP) Nanoparticle Nuclei:

-

Prepare an aqueous solution of Ca(NO₃)₂·4H₂O (e.g., 18 mM, pH adjusted to 9).

-

Prepare an aqueous solution of (NH₄)₂HPO₄ (e.g., 10.8 mM, pH adjusted to 9). The Ca:P ratio should correspond to that of hydroxyapatite (5:3).[5]

-

Rapidly pump both solutions at an equal volume rate into a stirred vessel for immediate precipitation, forming a colloidal dispersion of CaP nanoparticles.[5]

-

-

Formation of Calcium Phytate (Ca-Phytate) Nanoparticles:

-

Within seconds of their formation, take up the CaP nanoparticle dispersion with a syringe.

-

Prepare an aqueous solution of sodium phytate at the desired concentration (e.g., ranging from 0.06 to 10.8 mM).[4]

-

Rapidly mix the CaP nanoparticle dispersion with the sodium phytate solution. This initiates the anion-exchange process where phosphate is replaced by phytate on the nanoparticle surface.

-

-

Purification:

Synthesis Workflow Diagram

References

- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium phosphate nanoparticles as nuclei for the preparation of colloidal calcium phytate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | The Potential of Calcium Phosphate Nanoparticles as Adjuvants and Vaccine Delivery Vehicles [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biological Role of Calcium Phytate in Seed Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate, InsP6) is the primary storage form of phosphorus in the seeds of most angiosperms, accounting for up to 85% of the total seed phosphorus.[1] In its salt form, phytate, it chelates essential mineral cations, including potassium, magnesium, iron, zinc, and notably, calcium, to form mixed salts.[2][3] These salts are deposited as crystalline inclusions known as globoids within protein bodies, primarily in the aleurone layer or the embryo, depending on the plant species.[3][4] The accumulation of calcium phytate during seed development and its subsequent mobilization during germination are critical processes that supply the developing embryo with essential nutrients and signaling molecules. This technical guide provides an in-depth overview of the biological role of calcium phytate in seed development, covering its biosynthesis, storage, mobilization, and its function in signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in plant science and related fields.

Biosynthesis and Storage of Calcium Phytate

The biosynthesis of phytic acid in seeds predominantly follows a lipid-independent pathway, which begins with the conversion of glucose-6-phosphate to myo-inositol-3-phosphate by the enzyme myo-inositol-3-phosphate synthase (MIPS).[2][3] This is followed by a series of phosphorylation steps catalyzed by various inositol phosphate kinases to yield phytic acid.[4][5] The newly synthesized phytic acid is then transported into protein storage vacuoles, likely via an ABC transporter, where it chelates with cations, including calcium, to form phytate deposits known as globoids.[5][6] The specific localization of these globoids varies among species; in cereals like rice and wheat, they are concentrated in the aleurone layer, whereas in maize, the embryo is the primary storage site.[3][4][6]

Quantitative Data on Calcium and Phytate Distribution

The distribution and concentration of calcium and phytate vary significantly among different seed tissues and plant species. The following tables summarize quantitative data on the mineral composition of phytate globoids and the phytate content in various seeds.

Table 1: Mineral Composition of Purified Phytate Globoids from Various Seeds

| Seed | Phytate (% w/w) | Calcium (% w/w) | Other Major Minerals (% w/w) | Reference |

| Wheat | 40 | 0.43 | K (7.6), Mg (3.2) | [6][7] |

| Rice | 48 | 0.4 | K (9), Mg (8) | [6] |

| Peanut (small globoids) | 28 | 0.5 | K (2.0), Mg (2.5) | [6] |

Table 2: Phytate Content in Different Cereal Grains

| Cereal | Phytate Content (mg/g) | Primary Location | Reference |

| Rice | 5.6 - 6.2 | Aleurone Layer | [8] |

| Maize | 7.0 - 22.2 | Embryo and Scutellum | [8] |

| Wheat | Not specified | Aleurone Layer | [6] |

| Barley | Not specified | Aleurone Layer | [4] |

Mobilization of Calcium Phytate during Germination

During seed germination, the stored phytate is hydrolyzed by phytase enzymes, which catalyze the stepwise removal of phosphate groups from the myo-inositol ring.[1] This process releases inorganic phosphate, myo-inositol, and chelated cations, including calcium, which become available to support the growth of the seedling.[1][9] Phytase activity is low in dormant seeds but increases significantly during germination.[8] The released calcium ions can then be transported to the growing embryonic axis.

Signaling Role of Calcium and Inositol Phosphates

The breakdown of phytate is not only a nutritional process but also a critical signaling event. The hydrolysis of phytate generates various inositol phosphates (IPs), such as inositol trisphosphate (InsP3), which are key second messengers in cellular signaling.[10][11] InsP3 can trigger the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11] This "calcium signature" is decoded by calcium-binding proteins, which in turn activate downstream targets, influencing various physiological processes, including gene expression and enzyme activation, that are essential for germination.[12][13] The interplay between inositol phosphate and calcium signaling pathways forms a complex network that regulates seed dormancy and germination, often in antagonism to the hormone abscisic acid (ABA).[11]

Experimental Protocols

Quantification of Phytic Acid by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of phytic acid (InsP6) and its less phosphorylated forms.[14]

Sample Preparation:

-

Weigh approximately 0.5 g of finely ground seed sample into a centrifuge tube.[14]

-

Add 10 mL of 0.5 M HCl and shake vigorously for 2-3 hours at room temperature.[14]

-

Centrifuge the mixture at 10,000 x g for 15 minutes.[14]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]

HPLC Conditions:

-

Column: Polymeric reversed-phase column (e.g., PRP-1, 150 x 4.1 mm, 5 µm).[14]

-

Mobile Phase: 0.035 M Formic acid, 5 mM Tetrabutylammonium hydroxide, 40% Methanol, pH 4.3.[14]

-

Flow Rate: 0.9 mL/min.[14]

-

Column Temperature: 40°C.[14]

-

Injection Volume: 20 µL.[14]

-

Detector: UV at 290 nm (after post-column reaction) or Refractive Index (RI).[14]

Post-Column Reaction (for UV Detection):

-

Reagent: 0.05% FeCl₃ in 0.1 M HCl.[14]

-

The column effluent is mixed with the reagent solution using a T-fitting.[14]

-

The reaction coil is maintained at a controlled temperature to facilitate the formation of a detectable iron-phytate complex.[14]

Phytase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate released from phytate.[15]

Reagents:

-

Assay Buffer: 200 mM Glycine Buffer, pH 2.5 at 37°C.

-

Substrate Solution: 44.1 mM Phytic Acid Solution in Assay Buffer, pH 2.5 at 37°C.

-

Color Reagent: Ammonium molybdate solution.

-

Stop Solution: Acetone-sulfuric acid-ammonium molybdate solution.

-

Phosphate Standard: Potassium phosphate solution.

Procedure:

-

Prepare seed extract in a suitable buffer.

-

Equilibrate the substrate solution to 37°C.

-

Add the seed extract to the substrate solution and incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the color reagent and measure the absorbance at a specific wavelength (e.g., 400 nm or 660 nm) to determine the amount of released inorganic phosphate.[15]

-

Calculate phytase activity based on a phosphate standard curve. One unit of phytase is typically defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphorus from phytate per minute under the assay conditions.

Localization of Calcium and Phytate by X-ray Fluorescence Microscopy (µ-XRF)

µ-XRF is a non-destructive technique for mapping the in vivo distribution of elements in seed tissues with minimal sample preparation.[16][17]

Procedure:

-

Sample Preparation: Intact seeds or seed sections are mounted on a suitable sample holder.

-

Instrumentation: A synchrotron or laboratory-based µ-XRF system is used.

-

Data Acquisition: The sample is scanned with a micro-focused X-ray beam, and the resulting X-ray fluorescence is detected. This provides elemental maps showing the distribution of calcium, phosphorus (as an indicator of phytate), and other elements.[16][17]

-

Data Analysis: Specialized software is used to process the raw data and generate quantitative elemental maps.[16]

Conclusion

Calcium phytate plays a dual role in seed development, serving as a crucial storage compound for phosphorus, calcium, and other minerals, and as a source of signaling molecules upon its degradation. The coordinated synthesis and deposition of calcium phytate during seed maturation, followed by its controlled mobilization during germination, are fundamental processes for successful seedling establishment. The inositol phosphates and calcium released from phytate hydrolysis act as second messengers in intricate signaling networks that regulate key developmental events. A thorough understanding of these processes, facilitated by the experimental approaches outlined in this guide, is essential for advancements in crop improvement, human and animal nutrition, and the development of novel therapeutic strategies targeting phosphate and calcium metabolism.

References

- 1. helixchrom.com [helixchrom.com]

- 2. cerealsgrains.org [cerealsgrains.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hort [journals.ashs.org]

- 10. researchgate.net [researchgate.net]

- 11. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. cohesionbio.com [cohesionbio.com]

- 16. Fast X-ray fluorescence microscopy provides high-throughput phenotyping of element distribution in seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Grain scans: fast X-ray fluorescence microscopy for high-throughput elemental mapping of rice seeds - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Calcium Phytate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid, and its corresponding salts, the phytates, are ubiquitous in the plant kingdom, serving as the primary storage form of phosphorus in seeds. The discovery and characterization of these compounds, particularly calcium phytate, have a rich history intertwined with the development of organic and analytical chemistry. This technical guide provides a detailed historical perspective on the discovery of calcium phytate, outlining the key scientific milestones, the evolution of experimental protocols, and the initial quantitative understanding of this important molecule. For drug development professionals, understanding the historical context of this chelating agent can provide insights into its long-understood interactions with divalent cations, a property of continued interest in pharmaceutical sciences.

The Dawn of Discovery: From Microscopic Observations to a Named Principle

The journey to identifying calcium phytate began not with chemical analysis, but with microscopic observation. In 1855 , German botanist Theodor Hartig first described small, circular particles within various plant seeds, which he termed "aleurone grains."[1] While he did not identify their chemical nature, his observations laid the groundwork for future investigation.

It was nearly two decades later, in 1872 , that Wilhelm Pfeffer , another German botanist, differentiated these particles further, suggesting that the "globoid" particles within the aleurone grains were a combination of phosphate and a carbohydrate.[2] This was the first inkling of the chemical composition of what would later be known as phytin.

The term "la phytine" was coined by the Swiss chemist S. Posternak in a series of papers published between 1900 and 1905 .[2] Posternak conducted extensive studies and is credited with the first successful preparation of phytin.[3] His work established "phytin" as a distinct phospho-organic principle of plant origin.[2] From these early studies, phytin was understood to be a mixed salt of an organic phosphoric acid, primarily containing calcium and magnesium.[4]

A pivotal moment in understanding the core molecule came in 1907 , when the Japanese agricultural chemist Umetaro Suzuki and his associates determined that inositol was a major component of phytic acid.[2] This discovery was crucial for the eventual elucidation of its structure.

The definitive chemical structure of the parent molecule, phytic acid (myo-inositol hexaphosphoric acid), was finally proposed by the American biochemist Robert J. Anderson in 1914 .[1] His work provided the foundational understanding of the inositol ring esterified with six phosphate groups, which is the backbone of calcium phytate.

Early Experimental Protocols: Isolation and Analysis

The initial isolation and analysis of what we now know as calcium phytate were challenging given the analytical techniques of the era. The following sections detail the probable methodologies used by these pioneering scientists, reconstructed from historical accounts and early 20th-century analytical practices.

Isolation of Phytin (Mixed Calcium and Magnesium Phytate)

-

Maceration and Extraction: The seeds or bran would first be finely ground. An acidic solution, likely dilute hydrochloric acid (HCl), would then be used to extract the phytin. Phytic acid and its salts are soluble in acidic conditions.

-

Precipitation: The acidic extract would then be neutralized. As the pH increases, the solubility of the multivalent cation salts of phytic acid decreases, causing the phytin (the mixed calcium and magnesium salt) to precipitate out of the solution.

-

Washing and Drying: The precipitate would be collected, likely by filtration, and then washed to remove impurities. The final product would be a dried powder of phytin.

Early Quantitative Analysis of Phytate

The first quantitative method for the determination of phytic acid was developed by Heubner and Stadler in 1914 . This method was based on the precipitation of ferric phytate:

-

Extraction: A finely ground sample of the plant material was extracted with a dilute acid, typically 0.6% HCl.

-

Titration: The acidic extract was then titrated with a standardized solution of ferric chloride (FeCl₃).

-

Endpoint Determination: The endpoint of the titration was determined by the formation of a persistent reddish-brown precipitate of ferric phytate. Ammonium thiocyanate was used as an indicator, with the endpoint being a flesh-pink color that persisted for 5 minutes.

This method, while groundbreaking, had limitations, most notably the difficulty in accurately determining the endpoint due to the colloidal nature of the precipitate.

Early Methods for Calcium Determination

Determining the precise calcium content of the isolated phytin in the early 20th century would have relied on established methods of inorganic analysis. After isolating the phytin, the organic portion would be destroyed to allow for the analysis of the inorganic cations.

-

Ashing: A sample of the isolated phytin would be subjected to high temperatures in a furnace (dry ashing) to burn off the organic matter, leaving behind an inorganic ash containing the calcium and magnesium phosphates.

-

Dissolution: The resulting ash would be dissolved in a strong acid, such as hydrochloric acid.

-

Calcium Precipitation: From this acidic solution, calcium could be selectively precipitated as calcium oxalate by adding ammonium oxalate and adjusting the pH.

-

Titration: The precipitated calcium oxalate would be isolated, washed, and then dissolved in sulfuric acid. The resulting oxalic acid solution would then be titrated with a standardized solution of potassium permanganate (KMnO₄). The amount of permanganate consumed would be directly proportional to the amount of calcium in the original sample.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the very earliest publications is challenging. However, based on the known molecular formula of phytic acid (C₆H₁₈O₂₄P₆) and its calcium salt (C₆H₆Ca₆O₂₄P₆), we can retrospectively calculate the expected elemental composition. Early analyses would have focused on determining the percentage of key elements.

| Element | Phytic Acid (C₆H₁₈O₂₄P₆) | Calcium Phytate (C₆H₆Ca₆O₂₄P₆) |

| Molecular Weight ( g/mol ) | ~660.04 | ~894.43 |

| Carbon (%) | ~10.91 | ~8.05 |

| Hydrogen (%) | ~2.75 | ~0.68 |

| Oxygen (%) | ~58.17 | ~42.92 |

| Phosphorus (%) | ~28.16 | ~20.78 |

| Calcium (%) | 0 | ~26.88 |

Note: These are theoretical values. Early experimental data would have varied due to impurities and the limitations of analytical techniques.

Visualizing the Historical Workflow

The following diagram illustrates the logical flow of the discovery and early analysis of calcium phytate.

Caption: Logical progression of the discovery and early analysis of phytin.

Conclusion

The discovery of calcium phytate was a gradual process, evolving from initial botanical observations to sophisticated (for the time) chemical analyses. The work of pioneers like Hartig, Pfeffer, Posternak, Suzuki, and Anderson laid the foundation for our current understanding of this molecule. While their experimental techniques may seem rudimentary by modern standards, their meticulous work successfully identified and characterized a key component of plant-based nutrition. For researchers and drug development professionals today, this historical perspective underscores the long-recognized and powerful chelating properties of phytates, a characteristic that continues to be explored for its therapeutic potential.

References

solubility of calcium phytate in various aqueous solutions

An In-depth Technical Guide on the Solubility of Calcium Phytate in Various Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, and its salt form calcium phytate, is a significant natural compound found predominantly in plant-based materials. Its ability to chelate divalent cations like calcium profoundly impacts mineral bioavailability and dictates its own solubility. Understanding the dissolution characteristics of calcium phytate is critical for applications ranging from nutritional science to pharmaceutical formulation and development. This technical guide provides a comprehensive overview of the solubility of calcium phytate in various aqueous media, detailing the influence of pH, ionic strength, and chelating agents. It includes a consolidation of quantitative data, detailed experimental protocols derived from key studies, and visualizations of the underlying chemical principles and workflows.

Introduction

Phytic acid, or inositol hexaphosphate (IP6), is the primary storage form of phosphorus in many plant tissues, particularly in seeds and grains.[1] In its salt form, commonly known as phytin, it exists as a mixed calcium-magnesium-potassium salt.[2] The interaction between phytic acid and calcium results in the formation of calcium phytate, a compound generally characterized by its low solubility in water.[3][4] This poor solubility at physiological pH is a primary reason why phytic acid is considered an antinutrient, as it can bind to essential minerals like calcium, zinc, and iron in the gastrointestinal tract, thereby reducing their absorption.[1][5]

The solubility of calcium phytate is not a simple constant but is dynamically influenced by several physicochemical factors. These include the pH of the solution, the molar ratio of calcium to phytate, the presence and concentration of other salts, and the addition of competing chelating agents.[6][7][8] A thorough understanding of these factors is essential for researchers in food science aiming to enhance mineral bioavailability, for environmental scientists studying phosphorus cycling, and for pharmaceutical professionals developing formulations where phytate interactions may be relevant.

Factors Influencing Calcium Phytate Solubility

The dissolution of calcium phytate is a complex equilibrium process. The primary factors governing its solubility are detailed below.

Effect of pH

The pH of the aqueous solution is the most critical determinant of calcium phytate solubility. The phosphate moieties on the inositol ring undergo protonation and deprotonation depending on the ambient pH, which directly affects the molecule's charge and its affinity for calcium ions.

-

Acidic Conditions (pH < 4): In strongly acidic solutions, calcium phytate is highly soluble.[8] At a pH around 2 (approximating gastric pH), calcium is reportedly not bound to phytic acid, leading to high solubility.[5] This is attributed to the protonation of the phosphate groups, which reduces their negative charge and consequently their ability to form stable, insoluble complexes with Ca²⁺ ions.

-

Neutral to Alkaline Conditions (pH > 6): As the pH increases into the neutral and alkaline range, the phosphate groups become deprotonated, exposing negatively charged sites that readily bind with calcium ions. This leads to the formation of insoluble calcium phytate complexes and a sharp decrease in solubility.[7][8] The greatest precipitation is often observed at pH values between 6 and 8.[7][8] Studies have shown that metal phytate complexes are significantly more soluble in slightly acidic conditions (pH 5.0) compared to near-neutral pH (7.5).[6]

Effect of Calcium-to-Phytate Molar Ratio (Ca:PA)

The relative concentration of calcium to phytic acid profoundly impacts the stoichiometry and solubility of the resulting complex.

-

At pH levels above 6, the greatest precipitation of calcium occurs at Ca:PA molar ratios between 4 and 6.5.[8]

-

Interestingly, both very low and very high Ca:PA molar ratios can lead to higher solubility compared to this optimal precipitation range.[5][8]

-

While calcium solubility can vary, the solubility of phytate phosphorus demonstrates a more direct relationship, decreasing proportionally as the Ca:PA molar ratio increases. Essentially complete precipitation of phytate is observed at Ca:PA ratios above 5, suggesting the predominance of a pentacalcium phytate salt when calcium is not the limiting reactant.[8]

Effect of Chelating Agents

Chelating agents can significantly enhance the solubility of calcium phytate by competing for calcium ions, thereby disrupting the insoluble complex.

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent that markedly improves the solubility of metal phytates by forming stable, soluble complexes with the metal cations, which frees the phytate to dissolve.[6]

-

Citric Acid: Citric acid also acts as a chelating agent and increases the solubility of mineral-phytate complexes, though it is generally less effective than EDTA.[6][9] In one study, citric acid was found to be the most efficient chelating agent among those tested (citric acid, malic acid, glucose) for increasing mineral solubility in oat bran.[9]

Effect of Other Salts (Ionic Strength)

The presence of other salts in the solution can influence solubility through ionic strength effects and the formation of mixed-salt complexes.

-

Sodium Chloride (NaCl): The presence of NaCl has been shown to affect the solubility product of calcium phytate. One study reported the solubility product of Ca₅H₂L to be 10⁻¹⁹.⁴ in 1.0 M NaCl and 10⁻²³.⁰ in 0.2 M NaCl, indicating that a higher ionic strength from NaCl can increase the solubility.[7] At alkaline pH (10.5) and in the presence of excess sodium, a sparingly soluble mixed salt with the formula Ca₅Na₂Phy can also be formed.[7]

Quantitative Data on Calcium Phytate Solubility

The following tables summarize the quantitative data on calcium phytate solubility gathered from the cited literature.

Table 1: Solubility of Calcium Phytate in Water and Effect of pH

| Solvent/Condition | Solubility | pH Range | Molar Ratio (Ca:PA) | Reference |

|---|---|---|---|---|

| Water (Room Temp) | ~0.001 g / 100 g | Neutral | N/A | [4] |

| Aqueous Solution | "Slightly soluble" | Neutral | N/A | [10] |

| Aqueous Solution | Highly Soluble | < 4 | All Ratios Studied (0.5-12.67) | [8] |

| Aqueous Solution | Sharp decrease in solubility | 4 - 6 | Dependent on ratio | [8] |

| NaAc Buffer | 90.5% Soluble (1 hr) | 5.0 | N/A | [6] |

| Tris-HCl Buffer | Less soluble than at pH 5.0 | 7.5 | N/A |[6] |

Table 2: Effect of Molar Ratio and Chelating Agents on Solubility

| Condition | Molar Ratio (Ca:PA) | Effect on Solubility | Reference |

|---|---|---|---|

| pH > 6 | 4 - 6.5 | Greatest calcium precipitation | [8] |

| pH > 6 | < 4 or > 6.5 | Higher calcium solubility | [8] |

| pH > 6 | > 5 | Essentially complete phytate precipitation | [8] |

| Chelating Agent | |||

| EDTA | N/A | Significantly improves solubility of metal phytates | [6] |

| Citric Acid | N/A | Improves solubility, but less effective than EDTA |[6][9] |

Experimental Protocols

Accurate determination of calcium phytate solubility requires precise and validated methodologies. The following protocols are synthesized from methods described in the scientific literature.[7][11][12]

Protocol for Preparation of Calcium Phytate Precipitates

This protocol is adapted from the methodology used to study the formation of sparingly soluble Ca²⁺-phytate species.[7]

-

Solution Preparation: Prepare a series of 50 mL solutions with a constant phytic acid concentration (e.g., 3.0 mmol L⁻¹) and variable calcium chloride concentrations (e.g., 12, 18, 24, 30 mmol L⁻¹) to achieve Ca:PA ratios between 4 and 10.

-

pH Adjustment: Adjust the pH of the mixtures to the desired levels (e.g., 5.0, 7.5, 10.5) using a standard base solution such as tetraethylammonium hydroxide (Et₄NOH).

-

Equilibration: Stir the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. Preliminary tests can establish the minimum time required (e.g., 4 hours).

-

Separation: Separate the solid precipitate from the supernatant by centrifugation.

-

Washing and Drying: Wash the collected precipitate with deionized water to remove any soluble impurities and then dry it (e.g., in an oven at 80 °C or under vacuum) to a constant weight.

Protocol for Determination of Solubility

This protocol outlines the steps to measure the solubility of the prepared calcium phytate solids.[7]

-

Preparation of Saturated Solution: Prepare a slurry of the calcium phytate solid in the desired aqueous solution (e.g., deionized water, buffer of specific pH, salt solution). Stir the slurry at a constant temperature for a time sufficient to ensure saturation.

-

Phase Separation: Centrifuge and/or filter the slurry (e.g., using a 0.45 µm filter) to obtain a clear supernatant, which represents the saturated solution.

-

Analysis of Calcium Concentration: Determine the concentration of Ca²⁺ in the supernatant using Inductively Coupled Plasma (ICP) spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation of Phytate Concentration: Calculate the concentration of the phytate ligand based on the stoichiometry of the dissolved solid, which was previously established or assumed (e.g., for Ca₅H₂L, the phytate concentration would be 1/5th of the molar calcium concentration).

-

Solubility Product Calculation (Optional): Using the determined ion concentrations and the relevant chemical equilibria (including phytate protonation constants at the given pH), calculate the solubility product (Ksp).

General Protocol for Phytic Acid Quantification

For studies where the direct measurement of phytate is required, ion-exchange chromatography is a common and reliable method.[11]

-

Extraction: Extract phytate from the sample matrix using a dilute acid, such as HCl.

-

Complexation: Mix the acidic extract with a solution of Na₂EDTA-NaOH. The EDTA complexes interfering polyvalent cations.

-

Chromatographic Separation: Pass the treated extract through a suitable anion-exchange chromatography column (e.g., CarboPac PA100).

-

Elution: Elute the column with a gradient of a competing salt (e.g., 0.7 M NaCl) to release the bound phytate.

-

Digestion and Quantification: Collect the phytate-containing fraction and perform a wet acid digestion (e.g., with H₂SO₄ and HNO₃) to release the phosphorus as inorganic phosphate.

-

Colorimetric Analysis: Measure the concentration of the released inorganic phosphate using a standard colorimetric method (e.g., the molybdenum blue method) with a UV-VIS spectrophotometer at the appropriate wavelength (e.g., 640 nm). The phytic acid content is then calculated from the phosphorus concentration.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Factors influencing calcium phytate solubility.

Caption: Experimental workflow for solubility determination.

Caption: Mechanism of solubility enhancement by chelation.

References

- 1. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]

- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]

- 5. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Phytate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. cerealsgrains.org [cerealsgrains.org]

mechanism of action of calcium phytate as an antinutrient

An In-depth Technical Guide on the Core Mechanism of Action of Calcium Phytate as an Antinutrient

Executive Summary

Phytic acid, or inositol hexakisphosphate (IP6), is a major storage form of phosphorus in many plant tissues, especially in bran and seeds. While it serves crucial functions for the plant, in monogastric animals and humans, it acts as an antinutrient. Its potent chelating ability allows it to form stable complexes with essential dietary minerals, particularly divalent and trivalent cations like calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe³⁺). The formation of calcium phytate is a primary mechanism through which phytic acid exerts its antinutrient effects. This guide provides a detailed examination of the mechanisms of action of calcium phytate, including its formation, its impact on mineral and protein bioavailability, and the experimental methodologies used to quantify these effects.

Introduction

Phytic acid is a saturated cyclic acid with six phosphate groups that are highly negatively charged at physiological pH. This strong negative charge drives its ability to bind positively charged ions and molecules. When phytic acid binds to a mineral, it is referred to as a phytate. The complexation of calcium with phytic acid results in the formation of insoluble calcium phytate precipitates in the gastrointestinal tract, rendering both calcium and phosphorus unavailable for absorption. Furthermore, these complexes can sterically hinder the function of digestive enzymes and reduce the solubility and digestibility of proteins, further compromising the nutritional quality of phytate-rich foods. Understanding the intricate mechanisms of calcium phytate's antinutrient activity is crucial for researchers, nutritionists, and professionals in drug development to devise strategies to mitigate these effects and enhance nutrient bioavailability from plant-based diets.

Core Mechanism of Action of Calcium Phytate

Chemical Structure and Chelation

Phytic acid's (myo-inositol-1,2,3,4,5,6-hexakis dihydrogen phosphate) antinutrient properties stem from its molecular structure. The six phosphate groups on the inositol ring can be deprotonated, resulting in a highly anionic molecule with a strong capacity to chelate multivalent metal cations.

Formation of Calcium Phytate Complexes

In the presence of calcium ions, phytic acid readily forms calcium phytate complexes. The solubility of these complexes is highly dependent on pH and the molar ratio of calcium to phytic acid. In the acidic environment of the stomach, the complexes may be more soluble. However, as the digesta moves to the more neutral to alkaline environment of the small intestine, the solubility of calcium phytate decreases significantly, leading to the formation of insoluble precipitates. One phytate molecule has the capacity to bind up to five calcium atoms within the gastrointestinal tract. This binding is significant, with studies suggesting that approximately one-third of dietary calcium can become bound to phytate.

Impact on Mineral Bioavailability

The primary antinutrient effect of calcium phytate is the reduction of mineral bioavailability. By forming insoluble complexes, it prevents the absorption of calcium. This effect is not limited to calcium; the formation of calcium phytate complexes can also co-precipitate other essential minerals like zinc, reducing their absorption as well. The inhibitory effect is influenced by the molar ratios of phytate to minerals in the diet.

Inhibition of Digestive Enzymes

Phytic acid and its calcium complexes can inhibit the activity of key digestive enzymes. This inhibition can occur through two main mechanisms:

-

Chelation of Calcium Cofactors : Some digestive enzymes require calcium as a cofactor for their activity. By chelating calcium, phytate can reduce the availability of this cofactor, thereby inhibiting enzyme function.

-

Direct Binding to Enzymes : Phytate can directly bind to proteins, including digestive enzymes like pepsin and trypsin, altering their conformation and reducing their catalytic activity. The formation of binary protein-phytate complexes, which are resistant to pepsin hydrolysis, is a key aspect of this inhibitory effect.

Reduction of Protein Digestibility

The interaction between phytate and proteins can lead to the formation of insoluble protein-phytate or ternary protein-mineral-phytate complexes. These complexes are less accessible to proteolytic enzymes, which reduces the overall digestibility of dietary proteins and can increase endogenous amino acid losses.

Quantitative Analysis of Calcium Phytate Interactions

The antinutrient effects of calcium phytate are quantifiable and are often expressed in terms of molar ratios and percentage inhibition.

Table 1: Molar Ratios of Phytate to Minerals and Their Effects on Bioavailability

| Molar Ratio | Critical Value | Implication on Bioavailability | Reference(s) |

| [Phytate]:[Calcium] | > 0.24 | Reduced calcium absorption | |

| [Phytate]:[Zinc] | > 15 | Reduced zinc absorption | |

| [Phytate]:[Iron] | > 1 | Reduced non-heme iron absorption | |

| ([Phytate] x [Calcium]) / [Zinc] | > 200 (mmol/kg) | Significant reduction in zinc bioavailability |

Table 2: Quantitative Impact of Phytate on Mineral Absorption and Enzyme Activity

| Parameter | Phytate Concentration | Effect | Reference(s) |

| Calcium Binding | Varied | Molar ratio of bound Ca:Phytate can reach up to 3:1 in foods like soybeans, chickpeas, and oats. | |

| Calcium Availability | Addition of phytic acid to food samples | ~90% of calcium was bound, leaving less than 10% available for absorption. | |

| Zinc Solubility | Neutral pH | Negligible zinc solubility in the presence of calcium-phytate precipitates. | |

| Iron Absorption | 5-10 mg of phytic acid | Can reduce iron absorption by 50%. | |

| Protein Digestion | Varied | Phytic acid-protein complexes are resistant to hydrolysis by proteases. |

Experimental Protocols for Assessing Antinutrient Activity

Protocol for Quantification of Phytic Acid (Colorimetric Method)

This protocol is based on the principle of precipitating phytate with an acidic ferric solution and then measuring the iron in the precipitate. The phytic acid phosphorus is calculated assuming a constant 4:6 iron-to-phosphorus molecular ratio.

Materials:

-

Trichloroacetic acid (TCA), 3% (w/v)

-

Ferric chloride (FeCl₃) solution (2 mg Fe³⁺/mL in HCl)

-

Nitric acid (HNO₃), 3.2 N

-

Potassium thiocyanate (KSCN) solution, 1.5 M

-

Spectrophotometer

Procedure:

-

Extraction: Weigh a finely ground sample estimated to contain 5-30 mg of phytate phosphorus into a 125 mL Erlenmeyer flask. Add 50 mL of 3% TCA and shake mechanically for 30 minutes.

-

Precipitation: Centrifuge the suspension and transfer a 10 mL aliquot of the supernatant to a 40 mL conical centrifuge tube. Add 4 mL of the FeCl₃ solution, mix well, and heat in a boiling water bath for 15 minutes.

-

Washing: Centrifuge the mixture for 15 minutes and carefully decant the supernatant. Wash the precipitate by re-suspending it in 25 mL of 3% TCA, heating in a boiling water bath for 10 minutes, and centrifuging again. Repeat the washing step.

-

Iron Determination: Dissolve the precipitate in 40 mL of hot 3.2 N HNO₃ and transfer to a 100 mL volumetric flask. Make up to volume with distilled water. Transfer a 5 mL aliquot to another 100 mL volumetric flask, add 20 mL of 1.5 M KSCN solution, and make up to volume.

-

Spectrophotometry: Read the absorbance of the red ferric-thiocyanate complex at 480 nm within 1 minute.

-

Calculation: Calculate the iron content from a standard curve. Calculate the phytate phosphorus content assuming a 4:6 iron:phosphorus molecular ratio.

Protocol for In Vitro Calcium Binding Capacity

This protocol determines the amount of calcium that binds to phytate under specific pH conditions.

Materials:

-

Phytic acid solution of known concentration

-

Calcium chloride (CaCl₂) solution, 4 mM

-

Tris-HCl buffer, 0.1 M, pH 7.5

-

Inductively Coupled Plasma (ICP) Spectrometer

Procedure:

-

Reaction Setup: Prepare a 20 mL solution of 4 mM CaCl₂ in 0.1 M Tris-HCl buffer (pH 7.5).

-

Titration: Add aliquots (e.g., 50 µL) of a concentrated phytic acid solution to the CaCl₂ solution at timed intervals until a final desired concentration is reached.

-

Incubation and Precipitation: Allow the mixture to incubate to form a precipitate.

-

Isolation of Precipitate: Centrifuge the solution (e.g., at 8000 rpm for 10 minutes at 4°C) to pellet the calcium-phytate complex.

-

Washing: Discard the supernatant and wash the pellet with deionized water.

-

Digestion: Digest the final pellet with 65% (v/v) nitric acid at 65°C.

-

Quantification: Analyze the calcium content of the digested pellet using ICP spectroscopy.

-

Calculation: Express the binding capacity as the molar ratio of calcium to phytate in the precipitate.

Protocol for In Vitro Enzyme Inhibition Assay (Pepsin)

This protocol assesses the inhibitory effect of calcium phytate on the activity of pepsin.

Materials:

-

Pepsin solution

-

Hemoglobin substrate (e.g., 2% w/v in HCl)

-

Phytic acid and calcium chloride solutions

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Folin-Ciocalteu reagent

-

Spectrophotometer

Procedure:

-

Pre-incubation: Pre-incubate the pepsin solution with varying concentrations of a pre-formed calcium-phytate complex at 37°C for a specified time (e.g., 10 minutes). A control without the inhibitor should be run in parallel.

-

Enzymatic Reaction: Initiate the reaction by adding the hemoglobin substrate to the pre-incubated mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding 5% TCA to precipitate the undigested protein.

-

Quantification of Hydrolysis Products: Centrifuge the mixture and measure the concentration of tyrosine and tryptophan released into the supernatant using the Folin-Ciocalteu method. Read the absorbance at a specific wavelength (e.g., 750 nm).

-

Calculation: Calculate the percentage inhibition by comparing the enzyme activity in the presence of the inhibitor to the activity of the control.

Protocol for In Vitro Protein Digestibility

This protocol simulates gastric and intestinal digestion to measure the impact of calcium phytate on protein digestibility.

Materials:

-

Protein sample

-

Calcium phytate

-

Pepsin solution

-

Trypsin-Chymotrypsin solution

-

HCl, 0.06 N

-

Tris buffer, 1.0 M, pH 7.4

-

Shaking incubator

Procedure:

-

Sample Preparation: Prepare a suspension of the protein sample with and without the addition of calcium phytate.

-

Gastric Digestion: Add 19 mL of 0.06 N HCl to the sample, mix, and incubate for 30 minutes at 37°C with shaking. Add 1 mL of pepsin solution and continue incubation for 60 minutes.

-

Intestinal Digestion: Adjust the pH of the mixture to 7.4 with 2 mL of 1.0 M Tris buffer. Add the trypsin-chymotrypsin solution and incubate for a specified time (e.g., 4 hours) at 37°C with shaking.

-

Analysis: Analyze the digest for the degree of protein hydrolysis. This can be done by measuring the release of free amino groups (e.g., using the OPA method) or by quantifying the amount of soluble protein remaining.

-

Calculation: Calculate the in vitro protein digestibility as the percentage of protein hydrolyzed compared to the initial amount of protein.

Molecular Mechanisms and Signaling Pathways

Interaction with the Calcium-Sensing Receptor (CaSR) Pathway

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor expressed on the apical membrane of intestinal epithelial cells. It plays a role in sensing extracellular calcium levels and modulating intestinal functions, including ion transport. It has been hypothesized that by chelating luminal calcium, phytate reduces the concentration of free Ca²⁺ available to activate the CaSR. This could potentially alter downstream signaling pathways that regulate calcium absorption and other cellular processes in the gut. For instance, studies in broilers have shown that interactions between phytase and dietary calcium levels can affect the expression of the CaSR and the Vitamin D Receptor (VDR), both of which are crucial for calcium homeostasis.

Visualizations

Caption for Diagram 1: Antinutrient mechanism of calcium phytate.

Caption for Diagram 2: Experimental workflow for in vitro calcium binding.

Caption for Diagram 3: Postulated interaction of phytate with CaSR signaling.

Conclusion

The role of calcium phytate as an antinutrient is a multifaceted process rooted in the powerful chelating ability of phytic acid. The formation of insoluble calcium phytate complexes in the gastrointestinal tract is the central event, leading to reduced bioavailability of essential minerals and impaired digestion of proteins. The extent of these antinutrient effects is influenced by factors such as the pH of the digestive tract and the molar ratios of phytate to minerals in the diet. The detailed experimental protocols provided in this guide serve as a foundation for researchers to quantitatively assess these effects. Furthermore, emerging research into the interaction of phytate with intestinal signaling pathways, such as the Calcium-Sensing Receptor, opens new avenues for understanding the broader physiological impacts of dietary phytates. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is paramount for developing strategies, such as enzymatic treatment with phytase or food processing techniques, to enhance the nutritional value of plant-based foods and improve human health.

A Comprehensive Review of Recent Research on Calcium Phytate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid (myo-inositol hexakisphosphate or IP6), and its salt form, phytate, is a naturally occurring compound found in many plant-based foods, including cereals, legumes, and nuts.[1] The interaction of phytate with essential minerals, particularly calcium, has been a subject of extensive research due to its implications for human health, nutrition, and drug development. Calcium phytate, the salt formed from the binding of calcium and phytic acid, exhibits low solubility, which can significantly impact the bioavailability of both calcium and other essential minerals.[2][3] This technical guide provides a comprehensive review of recent research on calcium phytate, focusing on its quantitative analysis, experimental protocols for its study, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

Data Presentation: Quantitative Analysis of Calcium-Phytate Interactions

The binding of calcium to phytic acid is a complex process influenced by factors such as pH and the molar ratio of the two molecules.[4] Understanding these interactions is crucial for predicting the nutritional impact of phytate-rich diets and for designing strategies to enhance mineral absorption.

Calcium Binding to Phytic Acid at Different pH Levels

The binding of calcium to phytic acid is highly dependent on pH. At acidic pH, such as that found in the stomach, calcium binding is minimal. As the pH increases to neutral or alkaline levels, typical of the small intestine, the binding of calcium to phytate increases significantly.[4][5] This is because the phosphate groups on the phytic acid molecule become progressively deprotonated, increasing their negative charge and affinity for positively charged calcium ions.

| pH | Moles of Ca(II) Bound per Mole of Phytate (at a Ca:Phytate ratio of 6) | Reference |

| < 5 | No significant binding | [4] |

| ~8 | 4.8 | [4] |

Table 1: Effect of pH on the Binding of Calcium to Phytate. This table illustrates the pH-dependent nature of the calcium-phytate interaction.

Molar Ratio and its Effect on Calcium and Other Mineral Bioavailability

The molar ratio of phytate to minerals in a meal is a critical determinant of mineral bioavailability. High phytate-to-mineral molar ratios are associated with reduced absorption of minerals like calcium, iron, and zinc.[2]

| Molar Ratio | Effect on Mineral Bioavailability | Reference |

| Phytate:Calcium > 0.17 | Impaired calcium absorption | |

| Phytate:Iron > 1 | Negative effect on iron absorption | |

| Phytate:Zinc > 15 | Low estimated zinc bioavailability | |

| [Phytate x Calcium]/Zinc > 200 | Negative effect on zinc bioavailability |

Table 2: Critical Molar Ratios of Phytate to Minerals Affecting Bioavailability. These ratios are often used to estimate the potential impact of a diet on mineral status.

An in vitro study on different food samples demonstrated varying calcium binding capacities of phytic acid.[6]

| Food Sample | Molar Ratio of Calcium to Phytic Acid | Reference |

| Soybean | 3 | [6] |

| Chickpea | 3 | [6] |

| Oats | 3 | [6] |

| Rice | 2 | [6] |

| Corn Semolina | 1 | [6] |

Table 3: In Vitro Calcium Binding Capacities of Phytic Acid in Various Foods. This data highlights how the food matrix can influence the interaction between calcium and phytate.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the interactions between calcium and phytate and their impact on mineral bioavailability.

In Vitro Digestion Models

In vitro digestion models are valuable tools for simulating the physiological conditions of the gastrointestinal tract to study the solubility and bioaccessibility of nutrients. The INFOGEST 2.0 protocol is a widely accepted standardized static in vitro digestion method.[7]

Protocol: Static In Vitro Digestion (adapted from INFOGEST 2.0) [7]

-

Oral Phase:

-

Mix the food sample with simulated salivary fluid (SSF) containing α-amylase.

-

Adjust the pH to 7.0.

-

Incubate at 37°C for 2 minutes with gentle mixing.

-

-

Gastric Phase:

-

Add simulated gastric fluid (SGF) containing pepsin to the oral bolus.

-

Adjust the pH to 3.0.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Intestinal Phase:

-

Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme.

-

Adjust the pH to 7.0.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Analysis:

-

After the intestinal phase, the digest is centrifuged to separate the soluble (bioaccessible) fraction from the insoluble residue.

-

The concentration of minerals in the soluble fraction is determined using methods such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Measurement of Calcium Phytate Solubility

The solubility of calcium phytate can be determined under controlled laboratory conditions to understand its behavior in different environments.

Protocol: Calcium Salt Solubility Determination [8]

-

Prepare solutions of known concentrations of a calcium salt (e.g., calcium carbonate, calcium citrate) and phytic acid.

-

Adjust the pH of the solutions to desired values (e.g., 3.0, 4.5, 6.0, 7.5) using appropriate buffers.

-

Incubate the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours) with continuous stirring.

-

Filter the solutions to remove any undissolved solids.

-

Measure the concentration of soluble calcium in the filtrate using a suitable analytical method, such as AAS.

In Vivo Mineral Absorption Studies

Animal models, such as mice or rats, are often used to assess the in vivo bioavailability of minerals in the presence of phytate.[9]

Protocol: In Vivo Mineral Absorption in a Mouse Model (conceptual) [9]

-

Animal Acclimatization: Acclimatize mice to the experimental conditions and a standard diet for a specified period.

-

Dietary Groups: Divide the mice into different groups receiving diets with varying levels of calcium and phytate. One group may receive a control diet with adequate calcium and no added phytate, while other groups receive diets with high phytate and varying calcium levels.

-

Isotope Administration: Administer a stable or radioactive isotope of the mineral of interest (e.g., ⁴⁵Ca) to the mice via gavage or in their diet.

-

Sample Collection: Collect fecal and urine samples over a defined period to determine the excretion of the isotope. At the end of the study, tissues such as the femur can be collected to measure mineral deposition.

-

Analysis: Analyze the collected samples for the concentration of the isotope using appropriate techniques (e.g., scintillation counting for radioactive isotopes, mass spectrometry for stable isotopes).

-

Bioavailability Calculation: Calculate the apparent absorption of the mineral by subtracting the amount of the isotope excreted in the feces from the total amount administered.

Signaling Pathways and Logical Relationships

Recent research has begun to elucidate the role of phytate and its hydrolysis products in cellular signaling, extending its biological significance beyond its anti-nutrient effects.

Phytate-Hydrolysate-Induced Intracellular Calcium Signaling

A study in colorectal cancer cells has revealed a novel signaling pathway initiated by phytate hydrolysates (IP2, IP3, and IP4). These smaller inositol phosphates, but not the parent molecule IP6, can induce an increase in intracellular calcium concentration. This process is mediated by a G-protein coupled receptor and phospholipase C.

Role of Phytate in Osteoblast Differentiation and Bone Metabolism

Phytate has been shown to have a protective effect on bone health by inhibiting bone resorption.[10] Recent studies suggest that phytic acid can also influence osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts. One proposed mechanism involves the ERK signaling pathway.

Conclusion

The research landscape surrounding calcium phytate is multifaceted, with significant implications for nutrition, health, and therapeutic development. The quantitative data clearly demonstrates the inhibitory effect of phytate on calcium and other mineral bioavailability, an effect that is strongly modulated by pH and the molar ratios of these components in the diet. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate these complex interactions. Furthermore, the emerging understanding of phytate's role in cellular signaling pathways, such as the induction of intracellular calcium release and the promotion of osteoblast differentiation, opens up new avenues for exploring its potential therapeutic applications beyond its traditional role as an anti-nutrient. Continued research in these areas is essential for a complete understanding of the biological roles of calcium phytate and for harnessing its properties for the benefit of human health.

References

- 1. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-binding capacities of different brans under simulated gastrointestinal pH conditions. In vitro study with (45)Ca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cropj.com [cropj.com]

- 8. Effects of phytate on mineral bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the Protective Effect of Phytate in Bone Decalcification Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytic acid improves osteogenesis and inhibits the senescence of human bone marrow mesenchymal stem cells under high-glucose conditions via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition and Stability of Calcium Phytate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phytate, the calcium salt of phytic acid, is a compound of significant interest in the pharmaceutical and food industries due to its mineral binding properties and potential health implications. Understanding its thermal stability and decomposition characteristics is crucial for processing, formulation, and storage. This technical guide provides a comprehensive overview of the thermal behavior of calcium phytate, detailing its decomposition stages, and presents generalized experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to Calcium Phytate and Thermal Stability

Phytic acid (myo-inositol hexakisphosphate) is a major storage form of phosphorus in many plants.[1] Its ability to chelate multivalent cations leads to the formation of phytate salts, such as calcium phytate. The thermal stability of these salts is a critical parameter that influences their behavior in applications involving heat treatment.[1] Thermal analysis techniques, primarily TGA and DSC, are instrumental in characterizing the decomposition process, providing vital data for drug development and food processing.[1]

Thermal Decomposition Profile of Calcium Phytate

The thermal decomposition of calcium phytate is a multi-stage process that typically involves dehydration followed by the degradation of the anhydrous salt. While specific quantitative data for pure calcium phytate is not extensively detailed in publicly available literature, a general profile can be described.[1]

Data Presentation

The following tables summarize the expected thermal decomposition events for calcium phytate based on available literature for metal phytates and detailed data for its parent compound, phytic acid.[1][2] It is important to note that decomposition temperatures and mass loss percentages are highly dependent on experimental conditions such as heating rate and atmosphere.[1]

Table 1: Qualitative Thermal Decomposition Profile of Calcium Phytate

| Decomposition Stage | Approximate Temperature Range | Observations | Final Residue |

| Dehydration | < 150°C | Loss of water molecules. | Anhydrous Calcium Phytate |

| Gradual Decomposition | > 200°C | Onset of the decomposition of the phytate structure. | Intermediate Phosphate Species |

| Major Decomposition | Higher Temperatures | Complete breakdown of the organic moiety. | Calcium Pyrophosphate/Oxide |

Source: Adapted from BenchChem's comparative analysis of metal phytates.[1]

Table 2: Quantitative Thermal Decomposition Data for Phytic Acid (for reference)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |

| Dehydration I | 25 - 160 | 83 | 40.8 |

| Dehydration II & Initial Decomposition | 162 - 292 | 222 and 256 | 5.5 |

| Main Decomposition | 248 - 447 | 364 | 9.2 |

| Carbonization | 447 - 863 | 648 | 41.5 |

Source: Data from a study on the thermal behavior of phytic acid.[2]

Experimental Protocols for Thermal Analysis

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following protocols are generalized for the analysis of calcium phytate, based on standard procedures for similar compounds.[1][3][4]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4]

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, and a system for controlled gas flow.[5]

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature. Perform a blank run with an empty crucible to obtain a stable baseline.[3]

-

Sample Preparation: If necessary, gently grind the calcium phytate sample to a fine, homogeneous powder to ensure uniform heating.

-

Sample Loading: Tare the TGA balance. Accurately weigh 1-5 mg of the prepared calcium phytate sample into a clean, inert crucible (e.g., alumina or platinum).[3]

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6]

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.[1]

Methodology:

-

Instrument Preparation: Ensure the DSC instrument is clean and calibrated for temperature and heat flow using appropriate standards (e.g., indium).[2]

-

Sample Preparation: Prepare the calcium phytate sample as described for TGA.

-

Sample Loading: Accurately weigh 1-5 mg of the sample into a DSC pan (e.g., aluminum). Seal the pan, either hermetically or with a pinhole, depending on the desired experimental conditions. Place an empty, sealed pan in the reference position.

-

Experimental Parameters:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify:

-

Endothermic peaks (heat absorption), which may correspond to dehydration, melting, or decomposition.

-

Exothermic peaks (heat release), which may indicate crystallization or certain decomposition processes.

-

The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event by integrating the area under the peaks.[3]

-

Mandatory Visualizations

Generalized Thermal Decomposition Pathway of Calcium Phytate

The following diagram illustrates a generalized pathway for the thermal decomposition of hydrated calcium phytate.

Caption: Generalized thermal decomposition pathway for hydrated calcium phytate.

Experimental Workflow for Thermal Analysis

The diagram below outlines the typical workflow for the thermal analysis of calcium phytate.

Caption: Experimental workflow for the thermal analysis of calcium phytate.

Conclusion

The thermal stability of calcium phytate is a critical consideration in its various applications. Through the systematic application of TGA and DSC, as outlined in this guide, researchers and drug development professionals can gain a thorough understanding of its decomposition behavior. While specific quantitative data remains sparse in the literature, the provided qualitative profile, reference data for phytic acid, and detailed experimental protocols offer a solid foundation for the thermal characterization of this important compound. Further research to quantify the decomposition kinetics and identify intermediate products would be beneficial for a more complete understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tainstruments.com [tainstruments.com]

- 5. images.philips.com [images.philips.com]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Calcium Phytate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phytate, the calcium salt of phytic acid (in-ositol hexakisphosphate), is a compound of significant interest in the pharmaceutical and food industries. Phytic acid is known for its strong chelating properties, which can impact mineral bioavailability.[1] Therefore, accurate quantification of calcium phytate is crucial for quality control, formulation development, and nutritional assessment.[2] This document provides detailed application notes and protocols for various analytical techniques suitable for the quantification of calcium phytate.

Analytical Techniques Overview

Several analytical methods can be employed for the quantification of calcium phytate. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques covered in this document are:

-